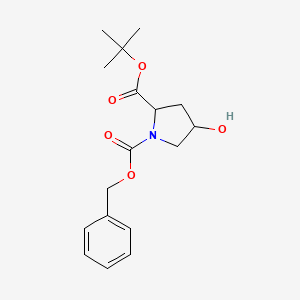
4-Methoxy-2,6-dimethylphenyl Isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2,6-dimethylphenyl Isothiocyanate is an organic compound with the molecular formula C10H11NOS. It is a derivative of phenyl isothiocyanate, characterized by the presence of methoxy and dimethyl groups on the aromatic ring. This compound is known for its applications in various fields, including synthetic chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
4-Methoxy-2,6-dimethylphenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2,6-dimethylphenylamine with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 4-methoxy-2,6-dimethylphenylamine in an appropriate solvent, such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours, allowing the formation of the isothiocyanate compound.
- Purify the product through column chromatography or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods often incorporate advanced purification techniques, such as distillation and crystallization, to obtain the desired compound.
化学反応の分析
Types of Reactions
4-Methoxy-2,6-dimethylphenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, such as amines and alcohols, to form thiourea and thiocarbamate derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the isothiocyanate group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in solvents like dichloromethane or ethanol at room temperature.
Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents. The reactions are often conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. The reactions are performed in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Thiourea and thiocarbamate derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
科学的研究の応用
4-Methoxy-2,6-dimethylphenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling. It is also used in the development of fluorescent probes for biological imaging.
Medicine: Research has shown potential anticancer and antimicrobial properties. It is investigated for its ability to inhibit the growth of cancer cells and pathogenic microorganisms.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-Methoxy-2,6-dimethylphenyl Isothiocyanate involves its interaction with biological molecules, such as proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic residues, such as cysteine and lysine, in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to induce oxidative stress and apoptosis in cancer cells is also a key aspect of its mechanism of action.
類似化合物との比較
Similar Compounds
Phenyl Isothiocyanate: Lacks the methoxy and dimethyl groups, making it less specific in its interactions.
4-Methoxyphenyl Isothiocyanate: Similar structure but lacks the dimethyl groups, leading to different reactivity and biological activity.
2,6-Dimethylphenyl Isothiocyanate: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
4-Methoxy-2,6-dimethylphenyl Isothiocyanate is unique due to the presence of both methoxy and dimethyl groups on the aromatic ring. These functional groups enhance its reactivity and specificity in chemical and biological applications. The compound’s unique structure allows for targeted interactions with biological molecules, making it a valuable tool in scientific research.
特性
分子式 |
C10H11NOS |
|---|---|
分子量 |
193.27 g/mol |
IUPAC名 |
2-isothiocyanato-5-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H11NOS/c1-7-4-9(12-3)5-8(2)10(7)11-6-13/h4-5H,1-3H3 |
InChIキー |
VPGNLHGWQREYTG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1N=C=S)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid](/img/structure/B13681129.png)



![2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine](/img/structure/B13681169.png)




![(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide](/img/structure/B13681181.png)

